molecular formula C13H18N2O B14910717 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile

Cat. No.: B14910717
M. Wt: 218.29 g/mol
InChI Key: DPJRYMMANBNEII-UHFFFAOYSA-N
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Description

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2O It is a derivative of benzonitrile, characterized by the presence of a methoxypropyl group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile can be achieved through a multi-step process involving the reaction of benzonitrile with appropriate reagents. One common method involves the alkylation of benzonitrile with 3-methoxypropyl chloride in the presence of a base, followed by the introduction of a methylamino group through reductive amination. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((3-Methoxypropyl)amino)methyl)benzonitrile
  • 3-Methoxybenzonitrile
  • 3-Aminobenzonitrile

Comparison

3-(((3-Methoxypropyl)(methyl)amino)methyl)benzonitrile is unique due to the presence of both a methoxypropyl group and a methylamino group, which confer distinct chemical and biological properties. Compared to 3-(((3-Methoxypropyl)amino)methyl)benzonitrile, the additional methyl group in the former compound may enhance its lipophilicity and membrane permeability. In contrast, 3-Methoxybenzonitrile lacks the amino group, which may limit its reactivity and biological activity. 3-Aminobenzonitrile, on the other hand, has an amino group but lacks the methoxypropyl group, resulting in different chemical behavior and applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-[[3-methoxypropyl(methyl)amino]methyl]benzonitrile

InChI

InChI=1S/C13H18N2O/c1-15(7-4-8-16-2)11-13-6-3-5-12(9-13)10-14/h3,5-6,9H,4,7-8,11H2,1-2H3

InChI Key

DPJRYMMANBNEII-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)CC1=CC(=CC=C1)C#N

Origin of Product

United States

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